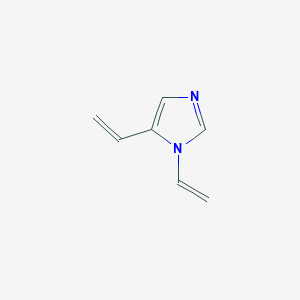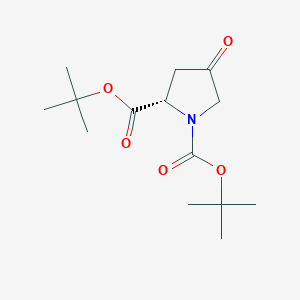
(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate and related compounds often involves multi-step processes starting from readily available materials. For instance, Sasaki et al. (2020) reported an efficient method for synthesizing a highly functionalized 2-pyrrolidinone, showcasing the utility of this compound in further chemical transformations (Sasaki et al., 2020).
Molecular Structure Analysis
Crystallographic and spectroscopic methods play a crucial role in understanding the molecular structure of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate derivatives. For example, Didierjean et al. (2004) used X-ray studies to reveal the molecular structure of related compounds, elucidating the orientation and configuration of functional groups within the molecule (Didierjean et al., 2004).
Chemical Reactions and Properties
The reactivity of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate involves its participation in various chemical reactions, leading to the synthesis of complex molecules. For instance, efficient methods for synthesizing macrocyclic Tyk2 inhibitors demonstrate the compound's utility in medicinal chemistry (Sasaki et al., 2020).
Scientific Research Applications
Parallel Solution-phase Synthesis
This compound has been used in the parallel solution-phase synthesis of a library of N(4')-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. These compounds were prepared in yields ranging from 47% to 90% by treating di-tert-butyl (2S,4E)-4-[(dimethylamino)methylidene]-5-oxopyrrolidine-1,2-dicarboxylate with various anilines and amino acids, showcasing the versatility of this compound in synthesizing pyroglutamic acid derivatives with potential bioactivity (Svete et al., 2010).
Supramolecular Arrangement and Weak Intermolecular Interactions
Research into the supramolecular arrangement of 3-oxopyrrolidine analogues, including (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, emphasizes the role of weak interactions like CH⋯O and CH⋯π in the assembly of complex structures. Despite lacking strong hydrogen bond donors and acceptors, these compounds form diverse supramolecular assemblies, underscoring the compound's potential in designing materials with specific structural characteristics (Samipillai et al., 2016).
Combinatorial Synthesis
The compound serves as a key intermediate in the combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting its utility in creating libraries of biologically active compounds through solution-phase synthesis. This showcases its application in drug discovery and development (Malavašič et al., 2007).
Crystal Structure Analysis
Studies involving crystal structure analysis of 3-oxopyrrolidine derivatives, including (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, have provided insights into the molecular and crystal structures stabilized by weak intramolecular hydrogen bonds. This information is crucial for understanding the stability and reactivity of these compounds, relevant in materials science and pharmaceutical research (Çolak et al., 2021).
Synthesis of Macrocyclic Tyk2 Inhibitors
Additionally, the compound has demonstrated utility in synthesizing highly functionalized 2-pyrrolidinones, leading to the identification of potent and selective macrocyclic Tyk2 inhibitors. This application is particularly relevant in medicinal chemistry, providing a pathway to novel therapeutics (Sasaki et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
ditert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNWQUWKRDADHK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463123 | |
| Record name | Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate | |
CAS RN |
166410-05-5 | |
| Record name | 1,2-Bis(1,1-dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166410-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166410055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




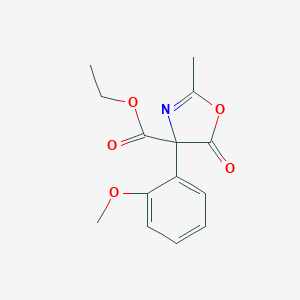

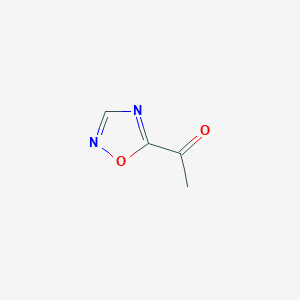
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
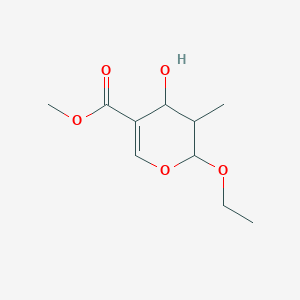


![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)


![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)

